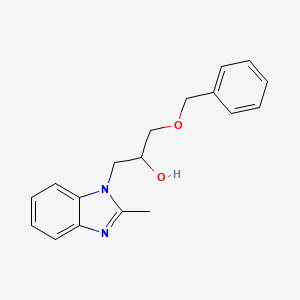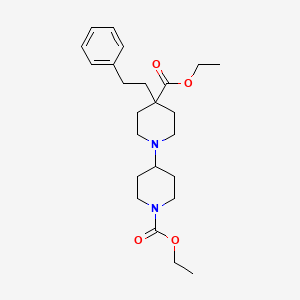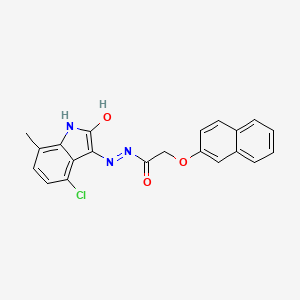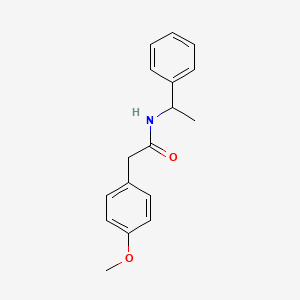
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is known to possess several interesting properties that make it useful for different applications.
Mecanismo De Acción
The exact mechanism of action of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
The compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound can inhibit the proliferation of cancer cells by inducing apoptosis.
2. Inhibition of inflammation: It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Inhibition of microbial growth: The compound can inhibit the growth of a range of microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. Some of the most promising areas of research include:
1. Development of new anti-cancer drugs: The compound has shown potent anti-cancer activity and could be used as a lead compound for the development of new anti-cancer drugs.
2. Development of new anti-inflammatory drugs: The compound has also shown anti-inflammatory activity and could be used as a lead compound for the development of new anti-inflammatory drugs.
3. Development of new anti-microbial drugs: The compound has shown anti-microbial activity against a range of microorganisms, including bacteria and fungi, and could be used as a lead compound for the development of new anti-microbial drugs.
In conclusion, 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a promising compound that has gained interest in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Métodos De Síntesis
The synthesis of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with 2-propanol under acidic conditions to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Anti-cancer activity: Several studies have shown that this compound possesses anti-cancer activity and can inhibit the growth of cancer cells. It has been suggested that the compound works by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: 1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to possess anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Anti-microbial activity: The compound has also been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-10,16,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPRPHXLNIFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)